2,6-Dibromo-4-methoxyaniline
Overview
Description
2,6-Dibromo-4-methoxyaniline is a significant organic intermediate utilized in the synthesis of pharmaceuticals, alkaloids, and ferromagnetics. Its importance lies in its diverse applications across various chemical synthesis pathways, highlighting its versatility and utility in organic chemistry.
Synthesis Analysis
The synthesis of 2,6-Dibromo-4-methoxyaniline typically involves the hydrolysis of 3,5-dibromo-4-aminobenzene sulfonamide, which is produced from 4-aminobenzene sulfonamide and hydrobromic acid. An alternative method involves neutralizing 4-aminobenzene sulfonic acid in water with caustic alkali, followed by bromination to obtain 4-amino-3,5-dibromobenzene sulfonic salt. Finally, 2,6-dibromoaniline is produced by removing the sulfonic group under acidic conditions (Geng Rui-xue, 2004).
Molecular Structure Analysis
Studies on related compounds have provided insights into molecular structures through spectroscopic data and single crystal X-ray diffraction, showcasing the complex interactions and arrangements within these molecules. For instance, compounds involving methoxyaniline units demonstrate intricate molecular structures stabilized by intermolecular interactions and hydrogen bonding, contributing to their chemical stability and reactivity (A. Saeed, Shams-ul Mahmood, H. Ishida, 2011).
Chemical Reactions and Properties
2,6-Dibromo-4-methoxyaniline participates in various chemical reactions, forming the basis for synthesizing heterocycles and other complex organic compounds. The ability to undergo regiospecific allylic bromination and serve as a precursor for further chemical modifications underscores its utility in organic synthesis (Marcos A. P. Martins and, 2003).
Physical Properties Analysis
The physical properties of 2,6-Dibromo-4-methoxyaniline and its derivatives, such as solubility, melting point, and crystallinity, play a crucial role in its applications in chemical synthesis. These properties are often determined through experimental methodologies, including X-ray crystallography and spectroscopic analysis, providing essential data for its handling and utilization in various chemical processes.
Chemical Properties Analysis
The chemical properties of 2,6-Dibromo-4-methoxyaniline, including its reactivity with different chemical agents, stability under various conditions, and participation in electrophilic and nucleophilic reactions, are central to its application in the synthesis of pharmaceuticals and other organic compounds. Its ability to form stable compounds through reactions such as electropolymerization further highlights its versatility in organic chemistry (F. Viva, E. M. Andrade, M. I. Florit, F. Molina, 2002).
Scientific Research Applications
Chemical Synthesis and Intermediate Uses
2,6-Dibromo-4-methoxyaniline serves as a key intermediate in the synthesis of various chemical compounds. Its use in the Skraup-type synthesis process is notable for transforming substituted anilines into bromoquinolines, which are then converted into bromoquinolin-6-ols. These compounds have applications in various fields, including the pharmaceutical industry (Lamberth et al., 2014). Additionally, the compound plays a role in the improved synthesis of other chemicals, such as 5-Ethylsulfonyl-2-methoxyaniline, used in the development of kinase inhibitors and other biologically active compounds (Johnson et al., 2022).
Environmental Applications
In environmental science, derivatives of 2,6-Dibromo-4-methoxyaniline, like methoxyanilines, are examined for their removal from wastewater. Fenton-like oxidation has been evaluated for the degradation of these compounds using alternative sources of iron. This is crucial due to the high toxicity and potential carcinogenic properties of methoxyanilines in aquatic environments (Chaturvedi & Katoch, 2020).
Electropolymerization and Material Science
2,6-Dibromo-4-methoxyaniline is involved in studies of electropolymerization. For instance, the electropolymerization of o-methoxyaniline, a related compound, was studied for its potential applications in creating new materials with specific electrical properties. These studies are significant for the development of novel conductive polymers (Widera et al., 1997).
properties
IUPAC Name |
2,6-dibromo-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZVMILRYBKPFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337470 | |
Record name | 2,6-Dibromo-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-methoxyaniline | |
CAS RN |
95970-05-1 | |
Record name | 2,6-Dibromo-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 95970-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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